molecular formula C11H16Cl3N3 B1434915 [(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride CAS No. 1993278-26-4

[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride

Cat. No. B1434915
CAS RN: 1993278-26-4
M. Wt: 296.6 g/mol
InChI Key: IWBCLNPTZDKODF-UHFFFAOYSA-N
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Description

The compound “[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry .


Synthesis Analysis

Benzimidazole derivatives have been synthesized using various methods . For instance, Hadizadeh et al. synthesized a benzimidazole derivative and evaluated it for antihypertensive potential in rats .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial and Cytotoxic Activity

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole showed significant antibacterial activity and cytotoxic properties in vitro, highlighting their potential in developing new antimicrobial agents and cancer therapeutics (Noolvi et al., 2014). Similarly, some benzimidazole-thiazole derivatives exhibited promising anticancer activity against various cancer cell lines, indicating their potential as anticancer agents (Nofal et al., 2014).

Anti-Inflammatory Properties

Benzimidazole derivatives have also been explored for their anti-inflammatory properties. A series of novel methyl amino and hydrazino benzimidazoles showed significant anti-inflammatory activity in rat models, suggesting their potential in developing new anti-inflammatory drugs (KunnambathKrishnakumar et al., 2013).

Antioxidant Properties

Investigations into benzimidazole derivatives have also revealed their antioxidant properties. For instance, novel benzimidazole derivatives showed potent inhibition of lipid peroxidation in rat liver microsomes, demonstrating their potential as antioxidants (Kuş et al., 2004).

Application in Organic Light-Emitting Diodes (OLEDs)

Bipolar molecules containing triphenylamine and benzimidazole moieties have been synthesized for application in phosphorescent OLEDs. These molecules exhibited excellent thermal stability, solubility, and performance in single-layer OLEDs, showcasing their potential in electronic and photonic devices (Ge et al., 2008).

Structural Models for Enzymatic Studies

Benzimidazole-based zinc complexes have been developed as structural models for carbonic anhydrase, demonstrating applications in understanding enzyme mechanisms and potentially in carbon capture technologies (Ibrahim et al., 2011).

Safety and Hazards

The safety and hazards of benzimidazole derivatives would depend on their specific chemical structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

(6-chloro-1-propan-2-ylbenzimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3.2ClH/c1-7(2)15-10-5-8(12)3-4-9(10)14-11(15)6-13;;/h3-5,7H,6,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBCLNPTZDKODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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